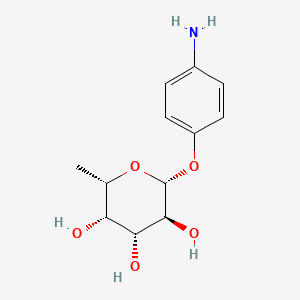

4-Aminophenyl b-L-fucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminophenyl b-L-fucopyranoside is a synthetic, fluorinated carbohydrate with the CAS number 69936-58-9 . It is an esteemed compound embraced by the realm of biomedicine, wherein it exhibits its prowess in combating an array of ailments . With a keen ability to zero in on malignant cells and stifle their proliferation, it emerges as a beacon of hope for curbing cancer .

Synthesis Analysis

This compound can be used in the synthesis of glycosides and oligosaccharides . It is available for custom synthesis and modification . The 4-aminophenyl-β-l-fucopyranoside (APF) lipid derivative DSPE-PEG 2000 -APF (DPF) were conjugated and modified on alendronate sodium (AD) liposomes to specifically target and deplete Kupffer cells .Molecular Structure Analysis

The molecular formula of this compound is C12H17NO5 . Its molecular weight is 255.27 .Physical And Chemical Properties Analysis

The storage temperature of this compound is −20°C .Wissenschaftliche Forschungsanwendungen

Electrochemical Immobilization on Carbon Surfaces 4-Aminophenyl-β-D-glucopyranoside, a related compound to 4-Aminophenyl β-L-fucopyranoside, has been electrochemically immobilized on carbon surfaces. This process involves the oxidation of the amine group, leading to carbohydrate-functionalized surfaces. These modified surfaces retain the glucoside's properties, enhancing wetting effects and allowing for the controlled release of a glucosyl cation. This application demonstrates the potential of 4-Aminophenyl β-L-fucopyranoside in modifying surface properties for various scientific and industrial applications (Peigneguy et al., 2018).

Affinity Chromatography Syntheses of p-aminophenyl 1-thio-α-L- and β-L-fucopyranosides have shown that these compounds can serve as ligands for affinity chromatography. The synthesis process, involving selective reactions and deacetylation, results in compounds that exhibit inhibitory activity towards specific enzymes. This research indicates the use of 4-Aminophenyl β-L-fucopyranoside in the purification of enzymes through affinity chromatography, exploiting its ability to bind selectively to specific protein targets (Chawla & Bahl, 1974).

Enzyme Evolution and Screening In the study of enzyme evolution, 4-Aminophenyl β-L-fucopyranoside-related substrates have been used to evolve a β-fucosidase from a β-galactosidase through DNA shuffling and screening. This process highlights the compound's role in developing enzymes with improved substrate specificity, demonstrating its value in biotechnological applications aimed at enzyme modification and optimization (Zhang, Dawes, & Stemmer, 1997).

Fucosylation Studies in Cell Biology Research involving the synthesis of 3-O-α-L-fucopyranosyl-D-mannopyranose and its application in fucosylation studies of cells highlights the significance of 4-Aminophenyl β-L-fucopyranoside in cellular biology. These studies are crucial for understanding cell-surface interactions and developing targeted drug delivery systems that utilize fucose-modified compounds for enhanced efficacy (Kimura et al., 2013).

Glycosidase Inhibitor Research 4-Aminophenyl β-L-fucopyranoside and its derivatives have been explored as potential glycosidase inhibitors. These compounds provide a framework for developing novel inhibitors that could be used in therapeutic applications, including the treatment of diseases related to glycosidase activity. The synthesis and evaluation of these inhibitors contribute to the broader field of medicinal chemistry, aiming to design more effective and selective drugs (Carpintero et al., 2001).

Wirkmechanismus

In a study, the correlation between Kupffer cells (KCs) and ABC phenomenon has been studied by KCs-targeted liposomes inducing ABC phenomenon and KCs depletion . The 4-aminophenyl-β-l-fucopyranoside (APF) lipid derivative DSPE-PEG 2000 -APF (DPF) were conjugated and modified on alendronate sodium (AD) liposomes to specifically target and deplete KCs .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVZWPAGDTXQI-NFOQIUCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)

![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)

![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)

![Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881447.png)